5-(3-Chlorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Discovery and Optimization in Medicinal Chemistry
- Δ-5 Desaturase (D5D) Inhibitors : The 1,3-oxazolidin-2-one scaffold, similar to 5-(3-Chlorophenyl)-1,3-oxazolidin-2-one, has been used to develop potent D5D inhibitors. These compounds have shown significant in vitro activity and high oral bioavailability in animal models, indicating their potential in treating diseases like atherosclerosis (Fujimoto et al., 2017).
Chemical Synthesis and Mechanistic Studies
- Synthesis of Chiral Auxiliaries : Oxazolidin-2-ones have been synthesized as effective chiral auxiliaries, showing high yields and diastereoselectivities for alkylation and azidations of their derivatives. This research highlights the utility of these compounds in stereocontrolled synthetic chemistry (Gibson et al., 1998).
- Study of Spiropyrans : Oxazolidin-2-one derivatives have been studied for their photochemical properties, indicating their potential applications in the field of photochemistry and material sciences (Luk’yanov et al., 2016).
Biological and Pharmacological Activities
- Antithrombotic Agent Research : Oxazolidinone derivatives have been identified as potent inhibitors of Factor Xa, an enzyme crucial in the blood coagulation process. This research suggests their potential as orally available anticoagulants (Roehrig et al., 2005).
- Anticancer and Antimicrobial Applications : Certain oxazolidin-2-one derivatives have shown promise in inhibiting the growth of cancer cells and microbes, indicating their potential use as anticancer and antimicrobial agents (Katariya et al., 2021).
- Apoptosis Induction in Cancer Therapy : Some 5-(carbamoylmethylene)-oxazolidin-2-ones have been found to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in cancer treatment (Armentano et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHCLFTURQTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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